molecular formula C18H19ClN2O3S B11597457 2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597457
M. Wt: 378.9 g/mol
InChI Key: SJXSRKPUDBDIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and a carboxylate group. The presence of a 2-chlorophenyl group and a 2-methylpropyl group further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with thiourea to form a thiazole intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrimidine-thiazine core. The final step involves the esterification of the carboxylate group with 2-methylpropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Thiols, Sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, Sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYETHYL 6-(2-CHLOROPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
  • 2-ALKYL/ARYLAMINO-5-((6-(4-BROMO PHENYL) IMIDAZO[2,1-B]THIAZOL-3-YL) METHYL)-1,3,4-THIADIAZOLES

Uniqueness

2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its fused pyrimidine-thiazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19ClN2O3S/c1-11(2)10-24-17(23)13-9-20-18-21(15(22)7-8-25-18)16(13)12-5-3-4-6-14(12)19/h3-6,9,11,16H,7-8,10H2,1-2H3

InChI Key

SJXSRKPUDBDIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CN=C2N(C1C3=CC=CC=C3Cl)C(=O)CCS2

Origin of Product

United States

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